molecular formula C22H20N2O B11108851 Benzamide, N-(3,4-dihydro-2-cyano-3-spiro-cyclopentane-1-naphthyl)-

Benzamide, N-(3,4-dihydro-2-cyano-3-spiro-cyclopentane-1-naphthyl)-

Cat. No.: B11108851
M. Wt: 328.4 g/mol
InChI Key: UGRJQNZSYHYYOU-UHFFFAOYSA-N
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Description

{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single spiro atom, which in this case is a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with enamides, which is promoted by a base such as sodium hydroxide . This reaction is chemo- and diastereo-selective, providing high yields of the desired spirocyclic product.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This compound’s ability to interact with various molecular targets makes it a valuable candidate for drug discovery and development .

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)benzamide

InChI

InChI=1S/C22H20N2O/c23-15-19-20(24-21(25)16-8-2-1-3-9-16)18-11-5-4-10-17(18)14-22(19)12-6-7-13-22/h1-5,8-11H,6-7,12-14H2,(H,24,25)

InChI Key

UGRJQNZSYHYYOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=C2C#N)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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